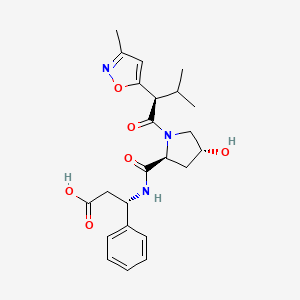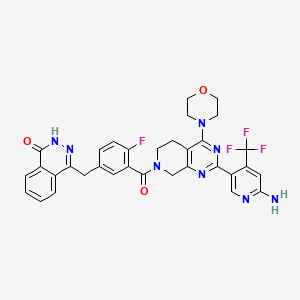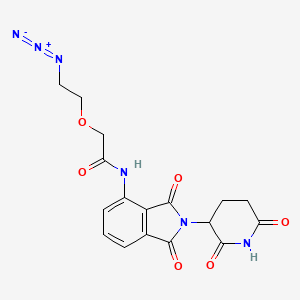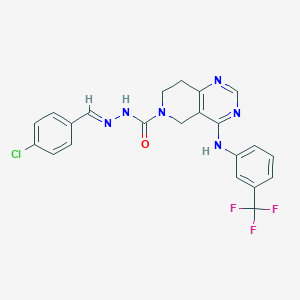
ATX inhibitor 5
Vue d'ensemble
Description
ATX inhibitor 5 is a useful research compound. Its molecular formula is C22H18ClF3N6O and its molecular weight is 474.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality ATX inhibitor 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ATX inhibitor 5 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Development of ATX Inhibitors and Therapeutic Potential : ATX plays a critical role in the pathogenesis of several diseases, particularly metastatic cancers, chronic inflammation, and fibrotic diseases. The identification of ATX inhibitors has been a significant focus of both academic and industry research. One ATX inhibitor has shown promising results in advanced clinical trials against idiopathic pulmonary fibrosis, highlighting the potential of this approach in drug discovery (Matralis, Afantitis, & Aidinis, 2018).
Identification of Small-Molecule Inhibitors : A high-throughput screen identified small-molecule inhibitors of ATX, which were found to be effective in reducing the invasion of melanoma cells in vitro and lung metastases in mice. These inhibitors target the hydrophobic pocket of ATX, blocking access to its active site (Fells et al., 2013).
Screening and Structural Optimization of Inhibitors : Novel ATX inhibitors have been identified through screening with a sensitive and specific fluorescence probe. The crystal structures of ATX complexes with these compounds were used to optimize the structure of a selected inhibitor, leading to the development of potent ATX-inhibitory agents (Kawaguchi et al., 2013).
Pharmacophore Development and Inhibitor Discovery : A pharmacophore model was developed for ATX inhibition, leading to the discovery of new inhibitors from a large chemical database. This approach identified compounds with potent inhibitory action against ATX, contributing to the understanding of ATX's role in cancer and other diseases (North et al., 2010).
Structure-Based Design and Biological Evaluation : The design and synthesis of novel ATX inhibitors based on a specific scaffold were achieved through virtual screening and biological assays. These compounds target the hydrophobic pocket of ATX, providing insights into new approaches for inhibitor design (Pantsar et al., 2017).
Discovery and Optimization of Boronic Acid-Based Inhibitors : Boronic acid-based inhibitors of ATX have been discovered and optimized, showing high potency in inhibiting ATX activity. These findings open new avenues for developing ATX inhibitors for therapeutic use (Albers et al., 2011).
Patent Review of ATX Inhibitors : A review of patents related to ATX inhibitors highlights the progress in this area and the potential of these inhibitors as novel medicinal agents, particularly in cancer therapy (Barbayianni et al., 2013; Nikolaou et al., 2017).
Propriétés
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N6O/c23-16-6-4-14(5-7-16)11-29-31-21(33)32-9-8-19-18(12-32)20(28-13-27-19)30-17-3-1-2-15(10-17)22(24,25)26/h1-7,10-11,13H,8-9,12H2,(H,31,33)(H,27,28,30)/b29-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRNHTUEITYZIH-VPUKRXIYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)NN=CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)N/N=C/C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ATX inhibitor 5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



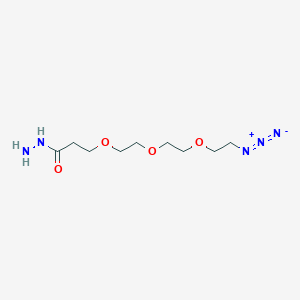
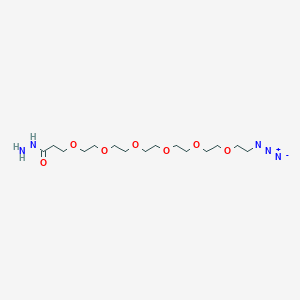

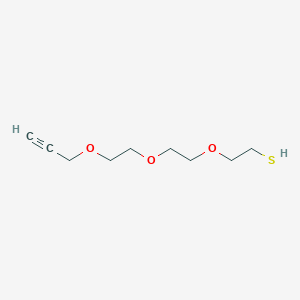

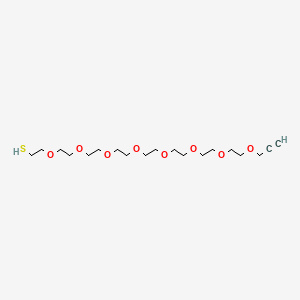
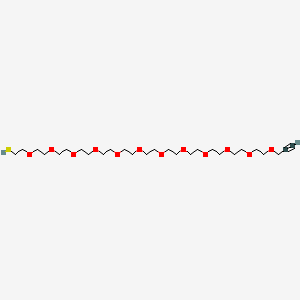

![(2S)-2-[[(2R)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8103690.png)


